(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate

Description

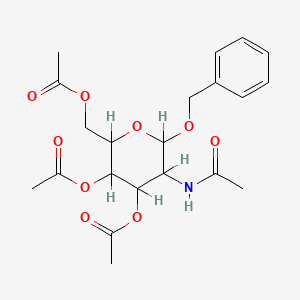

(5-Acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is a peracetylated glucosamine derivative with a benzyl ether group at the C6 position. Its IUPAC name reflects its stereochemistry: [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate (CAS: 7308P; molecular formula: C₂₁H₂₇NO₉; molecular weight: 437.44 g/mol) . The compound is characterized by:

- Three acetyl groups at positions 3, 4, and the anomeric carbon.

- A phenylmethoxy (benzyloxy) substituent at C4.

- An N-acetyl group at C2.

This compound is widely used in glycosylation reactions and as a biochemical probe for studying enzyme activity in carbohydrate metabolism . Its stability under acidic conditions and solubility in organic solvents (e.g., DCM, THF) make it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEBBPWXWFHKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by acylation and subsequent deprotection steps. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or acetyloxy groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for constructing various organic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyloxy groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The phenylmethoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The primary structural variations among analogs occur at the C6 substituent and the number/location of acetyl groups , which influence physicochemical properties and applications. Key analogs include:

Physicochemical and Functional Comparisons

- Lipophilicity : Octyloxy (LogP ~2.8) and 3-phenylpropoxy (LogP ~3.1) analogs exhibit higher lipophilicity than the phenylmethoxy derivative (LogP ~1.9), favoring applications in lipid-based systems .

- Reactivity : The chloro analog (CAS: 41355-44-6) undergoes nucleophilic displacement with amines or thiols, enabling modular synthesis of glycoconjugates .

- Stability: The phenylmethoxy and 4-methylphenoxy derivatives show >95% purity by TLC/HPLC under ambient storage, while the chloro analog requires stabilization with CaCO₃ to prevent decomposition .

Research Findings and Industrial Relevance

- Synthetic Routes : Most analogs are synthesized via acetylation of glucosamine followed by regioselective substitution at C6 using appropriate electrophiles (e.g., alkyl halides, aryl boronic acids) .

- Scalability : The chloro and phenylmethoxy derivatives are produced at multi-kilogram scales for pharmaceutical intermediates .

- Regulatory Status: Several analogs (e.g., 4-chlorophenoxy variant, CAS: 1094814-79-5) are listed in pharmacopeial standards for impurity profiling .

Notes

- Handling : Analogs with electron-withdrawing groups (e.g., bromo, chloro) may require inert atmosphere handling to prevent hydrolysis .

- Storage : Long-term stability is achieved at –20°C in anhydrous solvents .

This analysis integrates data from peer-reviewed journals, industrial reports, and chemical databases to provide a comprehensive comparison of structural and functional attributes. Further studies on metabolic pathways and toxicity profiles are recommended for undercharacterized analogs (e.g., naphthalen-2-yloxy derivative).

Biological Activity

The compound (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic molecule notable for its unique structural features. It contains multiple acetyl and methoxy groups attached to an oxane ring, which may confer various biological activities. This article reviews its biological activity, potential applications, and relevant studies.

Structural Characteristics

The molecular formula of This compound is with a molecular weight of 437.44 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for pharmacological research.

Structural Features

| Feature | Description |

|---|---|

| Acetamido group | Enhances solubility and bioavailability |

| Diacetoxy groups | May influence enzyme interaction and inhibition |

| Phenylmethoxy group | Potential for aromatic interactions with proteins |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of functional groups allows for various biochemical transformations, which are crucial for metabolic processes.

Enzyme Interaction Studies

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. For instance, the diacetoxy groups may enhance binding affinity to specific enzymes involved in metabolic pathways. Techniques such as molecular docking and kinetic assays are employed to study these interactions.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating derivatives of similar compounds showed promising antimicrobial effects against various bacterial strains. The unique structure of This compound suggests potential efficacy in this area.

- Anti-inflammatory Properties : Compounds with acetyl and methoxy groups have been linked to anti-inflammatory activities. Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Comparative Analysis

To further understand the biological activity of This compound , it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acetaminophen | Simple aromatic ring with hydroxyl group | Analgesic, antipyretic |

| Salicylic Acid Derivatives | Carboxylic acid and phenolic hydroxyl | Anti-inflammatory |

| Curcumin | Diarylheptanoid structure | Antioxidant, anti-inflammatory |

The distinct pharmacological properties of This compound may arise from its unique oxane structure combined with multiple functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.